molecular formula C15H25N3 B14909711 1-(Tert-butyl)-N-(pyridin-2-ylmethyl)piperidin-4-amine

1-(Tert-butyl)-N-(pyridin-2-ylmethyl)piperidin-4-amine

Cat. No.: B14909711
M. Wt: 247.38 g/mol
InChI Key: ZSLFWVFESMZHGV-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-N-(pyridin-2-ylmethyl)piperidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a pyridin-2-ylmethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 1-(Tert-butyl)-N-(pyridin-2-ylmethyl)piperidin-4-amine involves several steps, typically starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is attached through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(Tert-butyl)-N-(pyridin-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Tert-butyl)-N-(pyridin-2-ylmethyl)piperidin-4-amine has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is utilized in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-N-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Tert-butyl)-N-(pyridin-2-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-(Tert-butyl)-N-(pyridin-3-ylmethyl)piperidin-4-amine: This compound has a similar structure but with the pyridinyl group attached at a different position, leading to variations in its chemical properties and reactivity.

    1-(Tert-butyl)-N-(pyridin-4-ylmethyl)piperidin-4-amine: Another structural isomer with the pyridinyl group at the 4-position, which may exhibit different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

1-tert-butyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C15H25N3/c1-15(2,3)18-10-7-13(8-11-18)17-12-14-6-4-5-9-16-14/h4-6,9,13,17H,7-8,10-12H2,1-3H3

InChI Key

ZSLFWVFESMZHGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(CC1)NCC2=CC=CC=N2

Origin of Product

United States

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